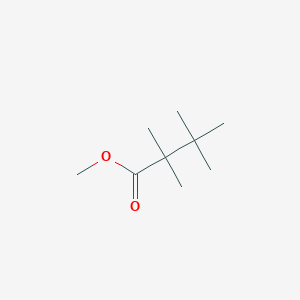![molecular formula C14H22N2O2 B14661982 N,N'-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide) CAS No. 40366-25-4](/img/structure/B14661982.png)
N,N'-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide) is a compound with a complex structure that includes a cyclohexane ring and two prop-2-enamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide) typically involves the reaction of cyclohexane-1,4-diylbis(methylene) with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N,N’-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler amides or other derivatives.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different cyclohexane derivatives, while reduction may produce simpler amides .
Scientific Research Applications
N,N’-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which N,N’-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide) exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used. The exact molecular targets and pathways may vary, but they often involve binding to specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohexane derivatives and amides, such as:
- Cyclohexane-1,4-diylbis(methylene) diacrylate
- Cyclohexane-1,4-diethyl
- Cyclohexane-1,4-diylbis(methylene) diacrylate
Uniqueness
N,N’-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide) is unique due to its specific structure, which combines a cyclohexane ring with prop-2-enamide groups.
Properties
CAS No. |
40366-25-4 |
|---|---|
Molecular Formula |
C14H22N2O2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
N-[[4-[(prop-2-enoylamino)methyl]cyclohexyl]methyl]prop-2-enamide |
InChI |
InChI=1S/C14H22N2O2/c1-3-13(17)15-9-11-5-7-12(8-6-11)10-16-14(18)4-2/h3-4,11-12H,1-2,5-10H2,(H,15,17)(H,16,18) |
InChI Key |
XDAVJOGTOJBWDA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCC1CCC(CC1)CNC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[4.5]dec-6-ene-1,8-dione](/img/structure/B14661904.png)
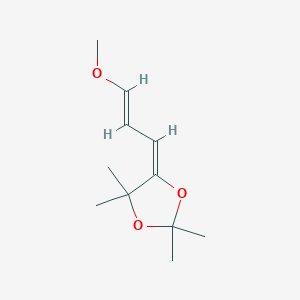
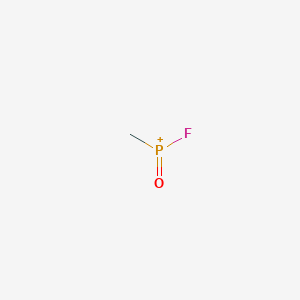



![2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14661944.png)
![2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide](/img/structure/B14661963.png)
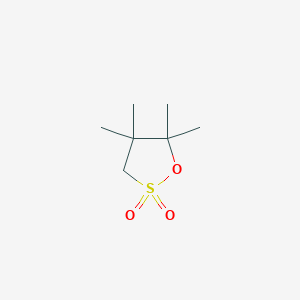
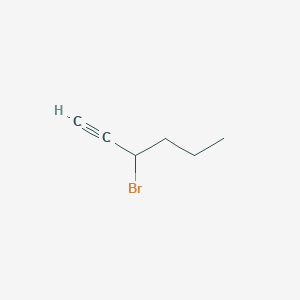
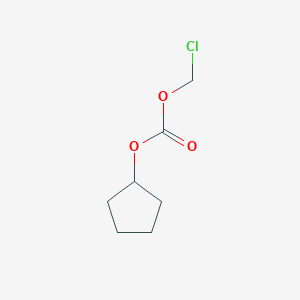

![1,4-Bis[(but-2-yn-1-yl)oxy]benzene](/img/structure/B14661984.png)
